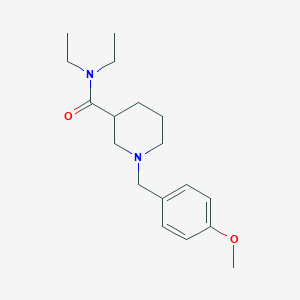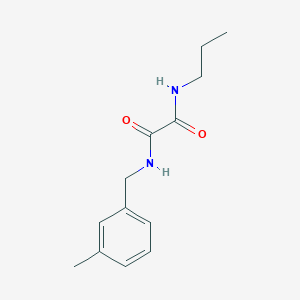![molecular formula C20H21FN2O4 B4948399 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4948399.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the indazole family. It is a psychoactive substance that has gained popularity in recent years due to its potent effects on the central nervous system. FUB-AMB is synthesized by combining 4-fluorobenzyl chloride and 3,4-dimethoxyphenethylamine in the presence of a base.
作用机制
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione acts as a potent agonist on the CB1 and CB2 receptors, which are located throughout the central nervous system and the immune system. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. This compound has also been found to have anti-inflammatory and analgesic effects, which may be due to its effects on the immune system.
Biochemical and Physiological Effects:
This compound has been found to have potent effects on the central nervous system, including euphoria, relaxation, and altered perception. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure. This compound has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of conditions such as chronic pain and inflammation.
实验室实验的优点和局限性
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for other receptors. This compound should be used with caution in lab experiments, and researchers should take appropriate safety precautions.
未来方向
There are several future directions for research on 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione, including its potential therapeutic uses for conditions such as chronic pain and inflammation. Further research is also needed to determine the long-term effects of this compound on the central nervous system and the immune system. Additionally, research is needed to develop safer and more selective synthetic cannabinoids that can be used in clinical settings.
合成方法
The synthesis of 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves the reaction between 4-fluorobenzyl chloride and 3,4-dimethoxyphenethylamine in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dichloromethane, and the product is purified using chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be determined using techniques such as NMR spectroscopy or mass spectrometry.
科学研究应用
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been used in scientific research to study its effects on the central nervous system. It has been found to have potent agonist effects on the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the immune system and the cardiovascular system.
属性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKSNBHXXFYIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B4948328.png)

![2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4948359.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4948360.png)
![{8-[(4-fluorophenyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4948365.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4948376.png)

![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine](/img/structure/B4948416.png)
![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
